2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid
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Overview
Description
2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is a heterocyclic compound that features a pyrano-pyrazole core
Mechanism of Action
Target of Action
The primary target of this compound is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . Inhibition of XO can help in the treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The inhibition of XO affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels, which can be beneficial in conditions like gout and other hyperuricemia-associated diseases .
Result of Action
The result of the compound’s action is a decrease in uric acid levels in the body . This can help in the management of conditions associated with high uric acid levels, such as gout and other forms of arthritis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound, with a study showing that 20% of a similar compound degraded after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with acetic anhydride, followed by cyclization with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)propanoic acid
- 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)butanoic acid
Uniqueness
2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrano-pyrazole core is particularly noteworthy for its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-4-6(3-7(13)14)10(15)16-9-8(4)5(2)11-12-9/h3H2,1-2H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTOYGBTMOIRDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=NNC(=C12)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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